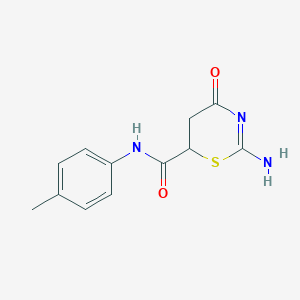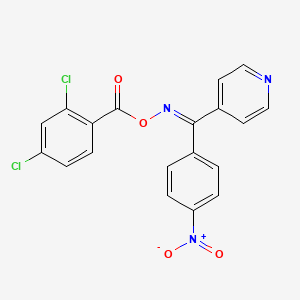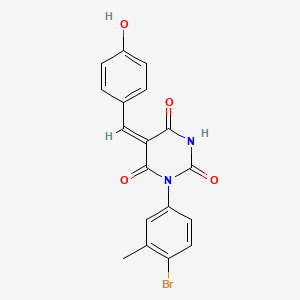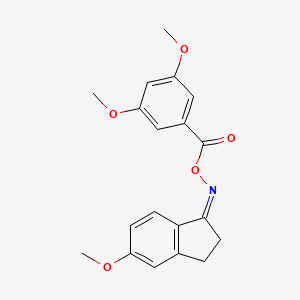![molecular formula C15H19Cl2N3O3 B3910596 N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3910596.png)
N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, commonly known as DCPA, is a synthetic herbicide that belongs to the chemical family of amides. DCPA is widely used in agriculture to control weeds in various crops such as vegetables, fruits, and ornamentals. It has been used for over 50 years and is considered to be a safe and effective herbicide.
Mécanisme D'action
DCPA acts as a selective inhibitor of the enzyme cellulose biosynthesis. It inhibits the formation of cellulose in the cell walls of target plants, which results in the death of the plant. DCPA is effective against a wide range of weeds, including annual grasses and broadleaf weeds.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target organisms such as bees and earthworms. DCPA has been found to have a low potential for bioaccumulation and is not persistent in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
DCPA is widely used in laboratory experiments to study its herbicidal properties and its effects on the environment. Its advantages include its low toxicity to mammals and its high efficacy against a wide range of weeds. However, its limitations include its potential toxicity to non-target organisms and its potential for groundwater contamination.
Orientations Futures
There are several future directions for the study of DCPA. One direction is to study its potential for use in integrated weed management strategies. Another direction is to study its effects on soil microorganisms and its potential for soil degradation. Additionally, further studies are needed to evaluate its potential for groundwater contamination and its effects on non-target organisms.
Conclusion:
In conclusion, DCPA is a synthetic herbicide that is widely used in agriculture to control weeds. It has been extensively studied for its herbicidal properties and its effects on the environment. DCPA acts as a selective inhibitor of cellulose biosynthesis and is effective against a wide range of weeds. It has low toxicity to mammals but can be toxic to some non-target organisms. DCPA has several advantages and limitations for laboratory experiments, and there are several future directions for its study.
Applications De Recherche Scientifique
DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in various studies to understand its mode of action, its effects on non-target organisms, and its potential for groundwater contamination. DCPA has also been used in studies to evaluate its efficacy in controlling weeds in different crops.
Propriétés
IUPAC Name |
N'-(2,3-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O3/c16-11-3-1-4-12(13(11)17)19-15(22)14(21)18-5-2-6-20-7-9-23-10-8-20/h1,3-4H,2,5-10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNBEIMUFINLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]phenyl}methanol](/img/structure/B3910516.png)

![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3910527.png)
![N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide](/img/structure/B3910531.png)

![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B3910545.png)
![2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B3910565.png)




![N-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B3910588.png)
![N-{3-(3-nitrophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B3910605.png)
![N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3910609.png)